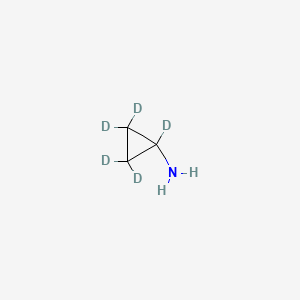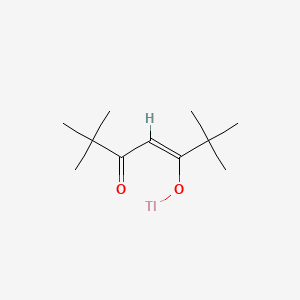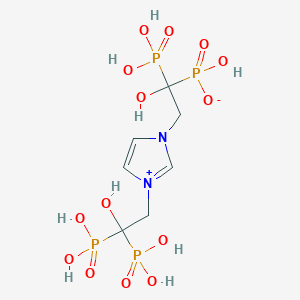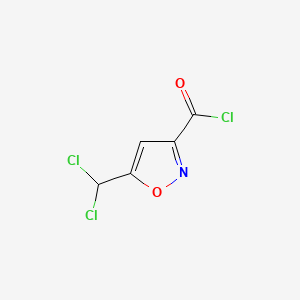
Cyclopropyl-d5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-d5-amine is a deuterated analog of cyclopropylamine, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and stability. It has the molecular formula C3H2D5N and a molecular weight of 62.13 g/mol .
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-d5-amine is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds.
Medicine: Used in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Industry: Applied in the synthesis of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Cyclopropyl-d5-amine, also known as Cyclopropan-d5-amine, Aminocyclopropane-d5, or Cyclopropanamine-d5 , is a compound used in pharmaceutical analytical testing . .
Mode of Action
For instance, the Kulinkovich-Szymoniak Reaction allows the preparation of primary cyclopropylamines by the reaction of Grignard reagents with nitriles in the presence of a stoichiometric amount of titanium (IV) isopropoxide .
Biochemical Pathways
Cyclopropylamines are involved in the biosynthesis of cyclopropane fatty acids, a novel industrial feedstock . The Kulinkovich-Szymoniak Reaction, which involves the formation of a titanacyclopropane intermediate, is a key step in this pathway . Additionally, ring-opening reactions of donor–acceptor cyclopropanes with amines, amides, hydrazines, N-heterocycles, nitriles, and the azide ion are also part of the cyclopropane biosynthesis .
Result of Action
Cyclopropylamines are known to participate in various chemical reactions, leading to the formation of different compounds .
Action Environment
The synthesis of cyclopropylamines is known to be influenced by various factors, including the presence of grignard reagents, nitriles, and titanium (iv) isopropoxide .
Safety and Hazards
Cyclopropylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Cyclopropanes have long fascinated chemists for their high ring strain and unique bonding properties. Despite this high strain, the cyclopropyl motif can be found in various natural products and is also increasingly relevant to the pharmaceutical industry, as they can serve as sp3-rich bioisosteres for phenyl rings and provide favourable pharmacokinetic properties . The advent of transition-metal catalysis has revolutionized how synthetic routes are designed for building up molecular complexity .
Biochemische Analyse
Biochemical Properties
Cyclopropyl-d5-amine plays a significant role in biochemical reactions, particularly as an inhibitor of cytochrome P450 enzymes. It inactivates these enzymes through a mechanism involving initial one-electron oxidation at nitrogen, followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme . This interaction is crucial in studying drug metabolism and potential drug-drug interactions.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways and gene expression. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . This inhibition can lead to changes in cellular metabolism and gene expression, impacting cell function and overall cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to cytochrome P450 enzymes and undergoing one-electron oxidation at the nitrogen atom. This reaction leads to the scission of the cyclopropane ring and covalent modification of the enzyme, effectively inactivating it . This mechanism is essential for understanding how this compound influences enzyme activity and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on cytochrome P450 enzymes over extended periods, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits cytochrome P450 enzymes without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including potential toxicity and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with cytochrome P450 enzymes. The compound undergoes oxidation, leading to the formation of reactive intermediates that can covalently modify the enzyme . This interaction is crucial for understanding the metabolic fate of this compound and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s distribution and potential effects in vivo.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum, where cytochrome P450 enzymes are abundant . This localization is critical for its activity and function, as it allows this compound to effectively interact with its target enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopropyl-d5-amine can be synthesized through several methods. One common approach involves the deuteration of cyclopropylamine using deuterium gas under specific conditions. Another method includes the reaction of cyclopropylamine with deuterated reagents to achieve the desired deuterium incorporation .
Industrial Production Methods: In industrial settings, this compound is produced by large-scale deuteration processes. These processes often involve the use of deuterium oxide (heavy water) and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropyl-d5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopropyl-d5-nitroso compounds.
Reduction: It can be reduced to form cyclopropyl-d5-hydroxylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Cyclopropyl-d5-nitroso compounds.
Reduction: Cyclopropyl-d5-hydroxylamine.
Substitution: Various cyclopropyl-d5-derivatives depending on the substituent.
Vergleich Mit ähnlichen Verbindungen
Cyclopropyl-d5-amine can be compared with other similar compounds such as:
Cyclopropylamine: The non-deuterated analog with similar chemical properties but different stability and reactivity.
Cyclopropyl-d3-amine: A partially deuterated analog with three deuterium atoms.
Cyclopropyl-d7-amine: A fully deuterated analog with seven deuterium atoms.
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in stability and metabolic studies compared to its non-deuterated and partially deuterated counterparts .
Eigenschaften
IUPAC Name |
1,2,2,3,3-pentadeuteriocyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2/i1D2,2D2,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJDQJBWANPRPF-UXXIZXEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])N)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,5R)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591016.png)
![(3aS,5S)-5-propan-2-yl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591017.png)
![1,6-Dimethyl-1,6-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B591025.png)


